Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide

Catalog No.
S15733323
CAS No.
M.F
C24H23NO8
M. Wt
453.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronid...

Product Name

Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide

IUPAC Name

3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C24H23NO8

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)

InChI Key

RRVPDCNRRXUDQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Bis-(p-hydroxyphenyl)-pyridyl-2-methane, commonly referred to as BHPM, is a significant metabolite of bisacodyl, a widely used stimulant laxative. The chemical structure of bis-(p-hydroxyphenyl)-pyridyl-2-methane is characterized by its complex arrangement of phenolic and pyridine moieties, which contribute to its biological activity and pharmacological properties. The IUPAC name for this compound is 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol, with the molecular formula C18_{18}H15_{15}NO2_2 and an average molecular weight of approximately 277.32 g/mol .

Bis-(p-hydroxyphenyl)-pyridyl-2-methane undergoes several chemical transformations, primarily involving glucuronidation, which enhances its solubility and facilitates excretion. In the body, bisacodyl is converted to BHPM through deacetylation by intestinal enzymes. This process is crucial for its activation as a laxative agent. Additionally, BHPM can undergo oxidation reactions, leading to various metabolites that may also exhibit biological activity .

Key Reactions

  • Deacetylation: Bisacodyl → Bis-(p-hydroxyphenyl)-pyridyl-2-methane
  • Glucuronidation: Bis-(p-hydroxyphenyl)-pyridyl-2-methane + UDP-glucuronic acid → Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide
  • Oxidation: Bis-(p-hydroxyphenyl)-pyridyl-2-methane + O2_2 → Oxidized metabolites

Bis-(p-hydroxyphenyl)-pyridyl-2-methane exhibits significant biological activity primarily as a stimulant laxative. It enhances intestinal motility and secretion through several mechanisms:

  • Increased Muscle Tone: BHPM increases the tone of both circular and longitudinal muscles in the intestines, particularly in the large intestine, promoting peristalsis .
  • Epithelial Secretion: It modulates ion flux across epithelial cells, leading to enhanced secretion of electrolytes and water into the intestinal lumen, which aids in stool formation .
  • Calcium Channel Interaction: The laxative effect is mediated through calcium channels; blocking these channels reduces the contractile response induced by BHPM .

The synthesis of bis-(p-hydroxyphenyl)-pyridyl-2-methane can be achieved through various chemical pathways:

  • From Bisacodyl: The primary method involves the enzymatic deacetylation of bisacodyl in the gastrointestinal tract.
  • Chemical Synthesis: Laboratory synthesis may involve reactions between p-hydroxybenzaldehyde and pyridine derivatives under acidic conditions to form the desired compound.

Example Synthetic Route

text
Step 1: React p-hydroxybenzaldehyde with pyridine in the presence of a catalyst.Step 2: Reduce the resulting intermediate to yield bis-(p-hydroxyphenyl)-pyridyl-2-methane.

Bis-(p-hydroxyphenyl)-pyridyl-2-methane is primarily utilized in pharmacology as an active metabolite of bisacodyl for treating constipation. Its ability to stimulate intestinal motility makes it valuable in clinical settings for bowel preparation before surgical procedures or diagnostic examinations.

Studies have demonstrated that bis-(p-hydroxyphenyl)-pyridyl-2-methane interacts with various ion channels and receptors within the gastrointestinal tract:

  • Calcium Channels: BHPM's stimulatory effects on intestinal motility are significantly influenced by L-type calcium channels.
  • Potassium Channels: It has been shown to affect potassium secretion in intestinal epithelial cells, further contributing to its laxative effects .

These interactions highlight its role not just as a laxative but also as a modulator of intestinal physiology.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with bis-(p-hydroxyphenyl)-pyridyl-2-methane. Here are some notable examples:

Compound NameStructure SimilarityKey Differences
BisacodylParent compoundContains acetoxy groups
Sodium PicosulfateSimilar laxative actionDifferent metabolic pathway
PhenolphthaleinContains phenolic structuresUsed primarily as a pH indicator
Senna ExtractNatural laxativeDerived from plant sources

Uniqueness of Bis-(p-hydroxyphenyl)-pyridyl-2-methane

Bis-(p-hydroxyphenyl)-pyridyl-2-methane stands out due to its specific mechanism of action involving both muscle contraction enhancement and electrolyte secretion modulation, which differentiates it from other laxatives that may solely rely on bulk-forming or osmotic mechanisms.

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

453.14236669 g/mol

Monoisotopic Mass

453.14236669 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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